Isohumulone

Beschreibung

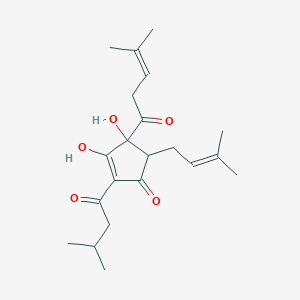

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXXMMQVDCYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948427 | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25522-96-7, 467-72-1 | |

| Record name | Isohumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Analytical Methodologies for Isohumulone Characterization

Chromatographic Techniques for Isohumulone Separation and Quantification

Chromatographic methods are essential for the separation and quantification of isohumulones from complex mixtures such as beer and hop extracts. These techniques exploit the differential partitioning of compounds between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isohumulones, offering high resolution and accuracy. openaccessjournals.com It is widely used for both qualitative and quantitative analysis of these bittering compounds in the brewing industry. universiteitleiden.nldcu.ie

An isocratic HPLC system has been developed for the quantitation of the six major iso-α-acid isomers: trans-isocohumulone, cis-isocohumulone, trans-isohumulone (B12851432), cis-isohumulone (B75702), trans-isoadhumulone, and cis-isoadhumulone. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl This method typically employs a C18 reversed-phase column. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl One such method utilizes a mobile phase of acetonitrile-water-H3PO4 (50:50:0.01, v/v/v) with a flow rate of 1.5 mL/min, achieving baseline separation of all six isomers within a 25-minute run time. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl

Paired-ion chromatography is another HPLC approach used to separate and measure this compound and isocohumulone. tandfonline.comtandfonline.com This technique involves adding a large organic counter-ion to the mobile phase, which forms complexes with the iso-α-acids. These non-ionic complexes are then chromatographed on a reverse-phase column. tandfonline.comtandfonline.com Sample preparation often involves a trimethylpentane extraction, followed by resuspension in methanol (B129727) with an internal standard. tandfonline.comtandfonline.com

The development of HPLC methods is crucial as it is the primary analytical technique for the specific determination and quantitation of iso-α-acids in beer. researchgate.net Unlike traditional spectrophotometric methods that provide a general bitterness value, HPLC can distinguish between the different isomers. thermoscientific.com This specificity is important as research has shown that different isomers can impart distinct flavor characteristics and contribute differently to beer foam stability. tandfonline.com

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Analytes | trans/cis-isocohumulone, trans/cis-isohumulone, trans/cis-isoadhumulone | This compound, Isocohumulone |

| Technique | Isocratic Reversed-Phase HPLC | Paired-Ion Chromatography |

| Column | Phenomenex Hypersil 5 µm C18, 250 x 4.6 mm | Reverse-Phase Column |

| Mobile Phase | Acetonitrile-water-H3PO4 (50:50:0.01, v/v/v) | Contains a large organic counter-ion |

| Flow Rate | 1.5 mL/min | Not specified |

| Run Time | 25 min | Not specified |

| Detection | UV | Not specified |

| Sample Prep | Liquid-liquid extraction from beer | Trimethylpentane extraction |

| Reference | universiteitleiden.nlresearchgate.netuniversiteitleiden.nl | tandfonline.comtandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is highly effective for the analysis of isohumulones and their various degradation and transformation products. chromatographyonline.comchromatographyonline.com

A rapid LC-MS method using electrospray ionization (ESI) in negative mode coupled with selective ion monitoring (SIM) has been developed for the analysis of humulone (B191422) and this compound content in beer. chromatographyonline.comchromatographyonline.com This method allows for direct analysis of beer samples after simple filtration and decarbonization, minimizing sample preparation time. chromatographyonline.comchromatographyonline.com By monitoring specific ions corresponding to the deprotonated molecular ions of the α-acid and iso-α-acid homologs (e.g., m/z 347 and 361), the technique can rapidly quantify these compounds. chromatographyonline.comchromatographyonline.com The use of multiple injections in a single experimental run (MISER) can significantly increase sample throughput, allowing for the analysis of numerous samples in a short period. chromatographyonline.comchromatographyonline.comtandfonline.com

LC-MS is particularly useful for distinguishing between different homologs and isomers of iso-α-acids, which can be challenging with UV detection alone. chromatographyonline.comchromatographyonline.com The technique has been successfully applied to develop quantitative methods for a wide range of hop-derived bitter compounds, including up to 60 different compounds in a single 25-minute run. nih.gov These methods often utilize reversed-phase chromatography with alkaline mobile phases. nih.gov

The combination of HPLC with tandem mass spectrometry (MS/MS) provides even greater specificity and is used for the structural confirmation of various hop bitter acids. nih.govnih.gov Different ionization modes can be optimized for different classes of compounds; for instance, negative ion mode is often more suitable for the ionization of hop bitter acids. nih.gov

| Parameter | LC-MS/MS Method | Rapid LC-MS (MISER) Method |

| Analytes | 60 hop-derived bitter compounds | Humulones and Isohumulones |

| Technique | LC-MS/MS | LC-MS with ESI-SIM |

| Chromatography | Reverse-phase with alkaline mobile phase | Isocratic with Agilent Poroshell 120 EC-C18 column |

| Mobile Phase | Alkaline methanol/acetonitrile (70:30) | 2 mM ammonium (B1175870) formate (B1220265) in acetonitrile:water (1:1) |

| Ionization | Not specified | Electrospray (ESI) negative mode |

| Detection | Tandem Mass Spectrometry | Selective Ion Monitoring (SIM) |

| Quantitative Range | 0.053–3912 ng/mL | Not specified |

| LOQ (iso-α-acids) | 0.26 ng/mL | Not specified |

| Sample Prep | Not specified | Filtration and decarbonization |

| Reference | nih.gov | chromatographyonline.comchromatographyonline.com |

Capillary Zone Electrophoresis (CZE) in this compound Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has been optimized for the analysis of hop-derived bitter acids, including isohumulones. lmaleidykla.ltresearchgate.net CZE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. lmaleidykla.lt This method has been successfully applied to separate the three major iso-α-acids: this compound, isocohumulone, and isoadhumulone. wiley.com

An optimized CZE method for hop α- and β-acids involves a working buffer of 25 mM NaH2PO4 and 60 mM Na2B4O7 at a pH of 8.2, with a voltage of 30 kV and a temperature of 20°C. lmaleidykla.ltresearchgate.net Detection is typically performed using UV absorbance at wavelengths corresponding to the absorption maxima of the analytes. lmaleidykla.lt CZE can separate cohumulone (B117531) from the other α-acid forms (n- and ad-humulone). researchgate.net

The coupling of CZE with electrospray ionization mass spectrometry (CZE-ESI-MS) provides a powerful tool for the separation and characterization of α- and β-acids and their oxidized derivatives. researchgate.net This online coupling allows for fast qualitative determination of these compounds in complex matrices like hop extracts and beer. researchgate.net

| Parameter | Optimized CZE Method |

| Analytes | α- and β-acids (including this compound precursors) |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | 68.5 cm total length, 60 cm effective length, 50 µm internal diameter |

| Buffer | 25 mM NaH2PO4, 60 mM Na2B4O7, pH 8.2 |

| Voltage | 30 kV |

| Temperature | 20 °C |

| Detection | UV at 230 nm and 345 nm |

| Reference | lmaleidykla.ltresearchgate.net |

Spectroscopic Techniques for this compound Structure Elucidation and Analysis

Spectroscopic techniques are indispensable for elucidating the structure of isohumulones and for their quantification. These methods rely on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including the various isomers of this compound. nih.govscribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the structures of isolated iso-α-acids. nih.govobolibrary.org

The full identification of trans-isocohumulone, cis-isocohumulone, trans-isohumulone, cis-isohumulone, trans-isoadhumulone, and cis-isoadhumulone has been achieved using a combination of ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, and HMBC experiments. nih.govobolibrary.org These techniques allow for the detailed assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecules. kyoto-u.ac.jp For example, epimers can be distinguished by observing chemical shift differences in specific signals, such as H-5 and C-5. nih.gov

The on-line coupling of capillary HPLC with NMR (CHPLC-NMR) has been demonstrated for the identification and structure elucidation of humulones and isohumulones. nih.gov This hyphenated technique allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. nih.gov Furthermore, quantitative NMR (qNMR) is an emerging application for the simultaneous detection and quantification of multiple components in a mixture. researchgate.net Deuterated isohumulones have also been synthesized for use as internal standards in LC-MS stable isotope dilution assays, with their structures confirmed by NMR. umsl.edu

| NMR Experiment | Purpose |

| ¹H-NMR | Provides information on the proton environment and connectivity. nih.govobolibrary.orgkyoto-u.ac.jp |

| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. nih.govobolibrary.orgkyoto-u.ac.jp |

| ¹H-¹H COSY | Identifies proton-proton couplings, revealing adjacent protons. nih.govobolibrary.orgkyoto-u.ac.jp |

| HMQC | Correlates proton and carbon signals that are directly bonded. nih.govobolibrary.orgkyoto-u.ac.jp |

| HMBC | Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity. nih.govobolibrary.orgkyoto-u.ac.jp |

| NOESY | Identifies protons that are close in space, aiding in stereochemical assignments. kyoto-u.ac.jp |

Ultraviolet (UV) Spectrophotometry for this compound Quantification

Ultraviolet (UV) spectrophotometry is a widely used and traditional method for the quantification of isohumulones, often expressed as International Bitterness Units (IBU). camlab.co.ukmt.com The method is based on the principle that iso-α-acids absorb UV light at a specific wavelength. labmanager.comshimadzu.com

The standard procedure involves extracting the iso-α-acids from an acidified beer sample into an organic solvent, typically iso-octane. camlab.co.ukshimadzu.com The absorbance of this extract is then measured at 275 nm. mt.comlabmanager.comshimadzu.com This absorbance value is directly related to the concentration of isohumulones and is used to calculate the IBU value. mt.commanufacturingchemist.com

While simple and rapid, UV spectrophotometry is a non-specific method. thermoscientific.com It measures the total absorbance at 275 nm, which can include contributions from other compounds present in the extract, such as un-isomerized α-acids and oxidized hop products. chromatographyonline.comchromatographyonline.com This can lead to an overestimation of the true bitterness. chromatographyonline.comchromatographyonline.com Despite this limitation, UV-Vis spectrophotometry remains a valuable tool for routine quality control in the brewing industry due to its simplicity and speed. labmanager.comshimadzu.com The development of diode array detectors for HPLC allows for the generation of UV spectra for individual, separated components, providing more specific information than traditional spectrophotometry. researchgate.net

| Parameter | Standard UV Spectrophotometry Method |

| Analyte | Total iso-α-acids |

| Measurement | International Bitterness Units (IBU) |

| Principle | Absorbance of UV light |

| Solvent | Iso-octane |

| Wavelength | 275 nm |

| Limitation | Non-specific; can be influenced by other UV-absorbing compounds |

| Reference | camlab.co.ukmt.comlabmanager.comshimadzu.commanufacturingchemist.com |

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a foundational step for accurate and reliable analysis of isohumulones. The complex matrix of beer, containing proteins, carbohydrates, and a wide array of other compounds, can interfere with analytical measurements. Therefore, techniques that can isolate and concentrate the analytes of interest are essential.

Solid Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of isohumulones from beer and wort prior to analysis. agraria.com.brjfda-online.com This method offers significant advantages over traditional liquid-liquid extraction by being less cumbersome and requiring smaller volumes of solvents. agraria.com.br The principle of SPE involves passing the liquid sample through a solid adsorbent material, which retains the analytes of interest while allowing interfering compounds to pass through. The retained analytes are then eluted with a suitable solvent.

In this compound analysis, octyl (C8) and octadecyl (C18) bonded silica (B1680970) are common stationary phases used in SPE cartridges. agraria.com.brthermofisher.com Research has demonstrated that SPE can achieve high recovery rates for isohumulones, often exceeding 90%. tandfonline.com The efficiency of the extraction can be influenced by factors such as sample pH, the type of washing solvent, and the eluting solvent. agraria.com.br For instance, adjusting the beer sample to a pH of 2.5 has been shown to be effective for the retention of hop acids on an octyl column. agraria.com.br

On-line SPE systems, which integrate sample preparation directly with the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system, offer further automation and speed. chromatographytoday.com This approach minimizes manual sample handling, reduces analysis time, and improves reproducibility. chromatographytoday.comthermofisher.com An on-line SPE-UHPLC (Ultra-High-Performance Liquid Chromatography) method can complete an analysis in as little as 9 minutes, a significant improvement over the hour-long off-line SPE-HPLC methods. chromatographytoday.com

Table 1: Comparison of Offline vs. Online SPE for this compound Analysis

| Feature | Offline SPE-HPLC | Online SPE-UHPLC |

| Analysis Time | Approximately 1 hour | As low as 9 minutes |

| Sample Preparation | Manual and labor-intensive | Automated, direct injection of untreated samples |

| Throughput | Lower | Higher, suitable for 24/7 operation |

| Reproducibility | Operator-dependent | High and consistent |

This table summarizes the general advantages of online SPE systems over traditional offline methods based on findings in the provided search results. chromatographytoday.com

Direct injection analysis offers a simplified approach by introducing the beer sample directly into the analytical system with minimal pretreatment, such as filtration and degassing. chromatographyonline.com This method is particularly advantageous for rapid screening and high-throughput analysis. thermoscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique often paired with direct injection for this compound analysis. chromatographyonline.comresearchgate.net The use of techniques like Multiple Injections in a Single Experimental Run (MISER) allows for the rapid analysis of a large number of samples. chromatographyonline.comchromatographyonline.com For example, one study reported the analysis of 70 different beer samples in 74 minutes using MISER LC-MS. researchgate.netresearchgate.net

However, direct injection can have drawbacks. Injecting raw beer samples directly onto an HPLC column can lead to a shorter column lifetime due to the accumulation of matrix components. thermofisher.comthermoscientific.com This can also cause shifts in retention times and a decrease in separation efficiency over successive runs. thermofisher.comthermoscientific.com Therefore, while suitable for occasional analyses, it may not be ideal for continuous, high-volume quality control without measures to mitigate matrix effects, such as the use of a guard column or periodic column washing. thermoscientific.com

Table 2: Performance of Direct Injection LC-MS for this compound Analysis

| Parameter | Finding |

| Sample Preparation | Simple filtration and decarbonization required. chromatographyonline.comchromatographyonline.com |

| Analysis Time per Sample | As little as 7 minutes. chromatographyonline.com |

| Instrumentation | LC-MS with electrospray ionization (ESI). chromatographyonline.comchromatographyonline.com |

| Observed Issue | Potential for co-elution of humulone homologs. chromatographyonline.comchromatographyonline.com |

| Advantage | Rapid qualitative analysis of humulone/isohumulone ratios. chromatographyonline.comchromatographyonline.com |

This table highlights key aspects of the direct injection LC-MS methodology as described in the provided search results.

The technique involves exposing a fused silica fiber coated with a sorbent material to the headspace of a beer sample. agriculturejournals.cz The volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for identification. nih.gov

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For beer volatile analysis, fibers such as polydimethylsiloxane (B3030410) (PDMS), Carboxen/PDMS (CAR/PDMS), and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are commonly used. scielo.bragriculturejournals.cz Optimization of parameters like extraction time, temperature, and sample agitation is necessary to achieve reliable and reproducible results. nih.gov HS-SPME has been successfully applied to identify and quantify a wide range of flavor-active compounds, including esters, higher alcohols, and aldehydes, which are by-products of yeast metabolism during fermentation. mbaa.com It is also a valuable tool for studying off-flavors that can arise during beer aging, such as (E)-2-nonenal, a compound associated with a papery or cardboard-like stale flavor that can be formed from the oxidative degradation of isohumulones. scielo.brredalyc.org

Table 3: Optimized HS-SPME Parameters for Beer Volatile Analysis

| Parameter | Optimized Condition |

| Fiber Type | Carboxen/Polydimethylsiloxane (CAR/PDMS) |

| Equilibrium Time | 15 minutes |

| Extraction Time | 90 minutes |

| Extraction Temperature | 50 °C |

| Desorption Time | 15 minutes |

This table presents a set of optimized conditions for the HS-SPME analysis of volatile compounds in beer, specifically for the determination of (E)-2-nonenal, as reported in the literature. scielo.brredalyc.org

Isohumulone Isomerism and Stereochemistry

Cis- and Trans-Isomer Characterization and Analysis

The isomerization of each humulone (B191422) molecule leads to the formation of a five-membered ring, creating two new chiral centers at the C4 and C5 positions. This gives rise to two epimeric forms, or diastereomers, known as cis- and trans-isohumulones. The classification depends on the spatial orientation of the hydroxyl group at C4 relative to the prenyl side chain at C5. scielo.brscielo.br In the cis isomer, these two groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides. scielo.brscielo.br

The ratio of these isomers is largely dependent on the reaction conditions during wort boiling. scielo.brscielo.br Under typical brewing conditions, the formation of the cis isomers is kinetically favored, resulting in a cis:trans ratio of approximately 68:32. scielo.brscielo.br This ratio is of great importance to brewers because the isomers possess different sensory and stability characteristics. Cis-isohumulones are generally considered to impart a smoother, more pleasant bitterness and are significantly more stable over time than their trans counterparts, which can degrade and contribute to off-flavors. scielo.bracslab.com.au

High-performance liquid chromatography (HPLC) is the predominant analytical method for the separation and specific quantification of cis- and trans-isohumulone (B12851432) isomers in beer and hop products. journal-of-agroalimentary.rothermoscientific.comuniversiteitleiden.nlthermofisher.com This technique, often coupled with UV detection or mass spectrometry (LC-MS), allows for the resolution of the individual isomers, providing a detailed profile of the beer's bitter compounds. thermoscientific.comchromatographyonline.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers a faster analysis time compared to traditional HPLC while achieving excellent separation. labrulez.com

| Feature | Cis-Isohumulone (B75702) | Trans-Isohumulone |

|---|---|---|

| Stereochemical Orientation | C4 hydroxyl group and C5 prenyl group are on the same side of the five-membered ring. scielo.brscielo.br | C4 hydroxyl group and C5 prenyl group are on opposite sides of the five-membered ring. scielo.brscielo.br |

| Typical Ratio in Beer | ~68% scielo.brscielo.br | ~32% scielo.brscielo.br |

| Relative Bitterness Quality | Considered to provide a more pleasant, less harsh bitterness. tandfonline.com | Can be perceived as having a harsher bitterness. scielo.br |

| Chemical Stability | More stable, with a longer half-life. scielo.bracslab.com.au | Less stable, more prone to degradation. scielo.bracslab.com.au |

| Primary Analytical Methods | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), LC-Mass Spectrometry (LC-MS). journal-of-agroalimentary.rochromatographyonline.comlabrulez.com |

Homologous Series of Isohumulones (Iso-cohumulone, Iso-adhumulone)

The complexity of beer bitterness is further deepened by the fact that hops contain a series of humulone homologues. The three major α-acids are humulone, cohumulone (B117531), and adhumulone, which differ in the structure of their acyl side chain. researchgate.netbeerandbrewing.com During boiling, these precursors are converted into their corresponding isohumulone homologues: this compound, iso-cohumulone, and iso-adhumulone, respectively. scielo.brresearchgate.net Each of these homologues exists as both cis and trans isomers, meaning that a typical beer contains at least six major iso-α-acids. scielo.br

The relative concentration of these homologues depends directly on the hop variety used. scielo.br Cohumulone levels can range from 20% to 50% of the total α-acids. scielo.brbeerandbrewing.com This is significant because iso-cohumulone is often associated with a "harsher" quality of bitterness compared to this compound. scielo.br Adhumulone is typically a minor component, constituting about 10-15% of the α-acids. scielo.brbeerandbrewing.com HPLC methods are capable of separating these homologous pairs, allowing brewers to analyze the specific bitter profile derived from their hop selection. journal-of-agroalimentary.rouniversiteitleiden.nl

| This compound Homologue | Precursor α-Acid | Acyl Side Chain | Associated Bitterness Character |

|---|---|---|---|

| This compound | Humulone | Isovaleryl | Standard, clean bitterness. |

| Iso-cohumulone | Cohumulone | Isobutyryl | Often perceived as harsher. scielo.br |

| Iso-adhumulone | Adhumulone | 2-methylbutyryl | Minor contributor to overall bitterness due to lower concentrations. scielo.br |

Absolute Configuration Studies of this compound Isomers

The definitive three-dimensional structure of the this compound isomers, known as their absolute configuration, was a subject of scientific investigation for many years. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration at each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). chemistrysteps.comlibretexts.org

For decades, the absolute configuration of (+)-cis-isohumulone was reported as (4R, 5S). However, in 2013, comprehensive studies using X-ray crystallography on derivatives of the iso-α-acids definitively corrected this long-standing assignment. nih.govkyoto-u.ac.jpresearchgate.net The updated and currently accepted research shows that the isomerization of (6S)-(-)-humulone proceeds with a net retention of configuration at what becomes the C4 position in the cis isomer. nih.gov

The correct absolute configurations for the primary this compound isomers are now established as follows:

(+)-cis-isohumulone is (4S, 5R). nih.govobolibrary.org

(-)-cis-isohumulone is (4R, 5S).

The corresponding trans isomers also have defined configurations, which differ stereochemically.

This precise structural knowledge is fundamental to understanding the specific interactions between these bitter compounds and human taste receptors.

| This compound Isomer | Absolute Configuration (C4, C5) |

|---|---|

| (+)-cis-isohumulone | (4S, 5R) nih.govobolibrary.org |

| (-)-cis-isohumulone | (4R, 5S) nih.gov |

Synthetic Chemistry and Derivatization of Isohumulones

Laboratory Synthesis Pathways of Isohumulone

Thermal isomerization, typically conducted under alkaline conditions, mimics the process that occurs during the boiling of wort in brewing. google.com This method, however, produces a mixture of both cis and trans diastereomers of this compound. google.comdcu.ie The cis and trans forms can be separated, with the trans diastereomers sometimes being precipitated out of the mixture. google.com

A more stereospecific laboratory method involves photo-induced isomerization. google.commdpi.com Exposing a solution of humulones to ultraviolet (UV) light, particularly in the 365-366 nm wavelength range, or blue light (400 nm), stereoselectively yields the trans-isohumulones. mdpi.comuniversiteitleiden.nlresearchgate.net Continuous-flow photoreactors have been developed to improve the efficiency of this process, allowing for a higher throughput of trans-isohumulone (B12851432) synthesis. mdpi.com

Table 1: Comparison of this compound Synthesis Methods

| Method | Precursor(s) | Key Reagents/Conditions | Product(s) | Key Characteristics |

|---|---|---|---|---|

| Thermal Isomerization | Humulone (B191422) | Alkaline conditions, heat | cis- and trans-Isohumulone | Mimics brewing process; produces a diastereomeric mixture. google.com |

| Photo-induced Isomerization | Humulone | UV light (e.g., 365 nm) or blue light (400 nm) | trans-Isohumulone | Stereoselective for the trans isomer. google.commdpi.com |

| Total Synthesis | Phloroglucinol (B13840), Isovaleryl chloride | Multiple steps | (±)-Humulone, then this compound | Low overall yield; produces racemic material. google.comwikipedia.org |

| Total Synthesis | 2-hydroxy-2,6-dimethylhept-3-yn-5-enoyl chloride, ethyl 5-methyl-2-oxohexanoate | Cyclization, hydration | (±)-Isohumulone | Low overall yield. rsc.orgrsc.org |

Synthesis and Characterization of Reduced this compound Derivatives

To overcome the inherent light instability of isohumulones, which can lead to the formation of undesirable "lightstruck" or "skunky" flavors in beverages, a range of reduced derivatives have been chemically synthesized. researchgate.netmdpi.com These derivatives, often referred to as "light-stable," are created by chemically reducing the double bonds or the carbonyl group within the side chains of the parent this compound molecule. researchgate.net This structural modification prevents the photolytic cleavage responsible for the off-flavor development. researchgate.net The primary classes of these derivatives are Rho-iso-alpha acids (RIAA), Tetrahydro-iso-alpha acids (THIAA), and Hexahydro-isohumulones. researchgate.netmdpi.com

Rho-iso-alpha acids, also known as dihydroiso-alpha-acids (DHIAA), are synthesized by the selective reduction of the carbonyl group in the isohexenoyl side chain at the C4 position of the cyclopentenone ring to a secondary alcohol. google.commdpi.com This transformation is typically achieved using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.net The resulting compounds retain much of the bitterness of the parent isohumulones but are stable in the presence of light, provided that no unreduced iso-alpha acids remain. hopsteiner.deellersliehop.com.au

Characterization : RIAA are characterized as providing a smoother, non-lingering bitterness compared to standard iso-alpha acids. hopsteiner.deellersliehop.com.au They are often supplied as aqueous solutions of their potassium salts, which appear as reddish-brown to amber liquids. hopsteiner.deellersliehop.com.au The bitterness intensity of RIAA is generally considered to be about 60-70% of that of iso-alpha acids. ellersliehop.com.au

Tetrahydro-iso-alpha acids are produced by the hydrogenation of the two carbon-carbon double bonds present in the isoprenyl side chains of the iso-alpha acid molecule. universiteitleiden.nlmdpi.comoregonstate.edu This catalytic hydrogenation is commonly carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). google.comgoogle.com The reaction can be performed on iso-alpha acid metal salts dissolved in an aqueous lower alkanol solution. google.com This process saturates the side chains, rendering the molecule stable to light-induced degradation. ellersliehop.com.au

Characterization : THIAA are known for providing a sharp and intense bitterness, which can be 1.0 to 1.7 times more potent than that of iso-alpha acids. ellersliehop.com.ausbi4beer.com They are also highly valued for their ability to significantly enhance beer foam stability and cling, even at low concentrations. ellersliehop.com.ausbi4beer.comyakimachief.com Commercially, they are often available as clear, amber-colored aqueous solutions of their potassium salts. ellersliehop.com.auyakimachief.com

Hexahydro-isohumulones, also referred to as hexahydro-iso-alpha-acids (HHIAA), represent the most reduced form of these derivatives. Their synthesis involves a combination of the two previously described reduction processes: the reduction of the side-chain carbonyl group and the hydrogenation of the double bonds in both side chains. universiteitleiden.nlmdpi.comscielo.br This can be achieved by the sodium borohydride reduction of tetrahydro-iso-alpha-acids. tandfonline.com An alternative one-step method for producing hexahydro-iso-alpha-acids involves the use of a heterogeneous ruthenium-containing catalyst to hydrogenate either iso-alpha-acids or tetrahydro-iso-alpha-acids. google.com

Characterization : These compounds are highly hydrophobic and are noted for their positive impact on foam stability. universiteitleiden.nl The extensive reduction makes them exceptionally stable. scielo.br Like other reduced derivatives, they are commercially available as aqueous solutions of their potassium salts. johnihaas.com The physical properties, such as solubility, can be influenced by the ratio of cis to trans isomers produced during synthesis. google.com

Table 2: Properties of Reduced this compound Derivatives

| Derivative | Common Abbreviation | Synthesis Method | Key Structural Change | Primary Characteristics |

|---|---|---|---|---|

| Rho-Iso-Alpha Acids | RIAA, DHIAA | Reduction with Sodium Borohydride (NaBH₄) | Carbonyl group on C4 side chain reduced to a hydroxyl group. google.commdpi.com | Light stable; smooth, non-lingering bitterness. hopsteiner.deellersliehop.com.au |

| Tetrahydro-Iso-Alpha Acids | THIAA | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Double bonds in both isoprenyl side chains are saturated. universiteitleiden.nlmdpi.com | Light stable; intense bitterness; enhances foam stability. ellersliehop.com.ausbi4beer.com |

| Hexahydro-isohumulones | HHIAA | Combination of reduction and hydrogenation | Carbonyl group reduced and side-chain double bonds saturated. universiteitleiden.nlmdpi.com | Light stable; highly hydrophobic; foam positive. universiteitleiden.nl |

Molecular and Cellular Mechanisms of Isohumulone Action in Vitro Studies

Modulation of Inflammatory Signaling Pathways by Isohumulones

Isohumulones have been shown to influence several key signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) pathway, and the inducible nitric oxide synthase (iNOS) and nitric oxide (NO) pathway. Furthermore, isohumulones can modulate the expression of various cytokines and chemokines.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammation. Isohumulones have been demonstrated to inhibit this pathway through multiple mechanisms. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can trigger the IκB kinase (IKK) complex, leading to the degradation of IκB proteins and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. mdpi.com

In vitro studies have shown that isohumulones and their reduced derivatives, such as RIAA and THIAA, can dose-dependently decrease the nuclear translocation and abundance of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This inhibitory action prevents NF-κB from reaching its target genes in the nucleus, thereby dampening the inflammatory response. Hop compounds have been found to inhibit the NF-κB signaling pathway by preventing the activation of Toll-like receptor 4 (TLR4), which in turn blocks NF-κB nuclear translocation. nih.gov Pre-treatment with humulone (B191422) has been shown to attenuate the TPA-induced nuclear translocation of the p65 and p50 subunits of NF-κB. glpbio.comoup.com

Isohumulones can also target kinases that are upstream and downstream of NF-κB. Research indicates that reduced iso-α-acids (RIAA) and tetrahydro-iso-α-acids (THIAA) selectively inhibit several kinases involved in inflammatory signal transduction, including Spleen tyrosine kinase (SyK) and Phosphoinositide 3-kinase (PI3K) isoforms β, γ, and δ. researchgate.net These kinases are involved in the signaling cascades that lead to NF-κB activation. mdpi.com Furthermore, humulone has been found to directly inhibit the catalytic activity of IKKβ, a key kinase in the IKK complex responsible for IκBα phosphorylation and subsequent degradation. oup.comresearchgate.netchemfaces.com By inhibiting these kinases, isohumulones effectively disrupt the signaling cascade that leads to NF-κB activation. mdpi.com

Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Modulation

Isohumulones have been identified as potent inhibitors of the COX-2 enzyme, a key player in the production of pro-inflammatory prostaglandins (B1171923) like PGE2. glpbio.com In vitro studies have demonstrated that humulone can suppress the TNFα-induced increase of COX-2 mRNA and inhibit COX-2 activity with a low IC50 value. glpbio.com This leads to a dose-dependent decrease in the release of PGE2. glpbio.com The inhibitory effect of isohumulones on COX-2 expression is, at least in part, mediated by the blockage of NF-κB activation. researchgate.netresearchgate.net

| Compound | Cell Line | Stimulant | Observed Effect | Reference |

|---|---|---|---|---|

| Humulone | MC3T3-E1 cells | TNFα | Suppressed TNFα-induced increase of COX-2 mRNA. | glpbio.com |

| Humulone | MC3T3-E1 cells | TNFα | Dose-dependently decreased the amount of released PGE2 with an IC50 of about 30 nM. | glpbio.comresearchgate.net |

| Humulone | MC3T3-E1 cells | N/A | Inhibited COX-2 activity with an IC50 of about 1.6 μM. | glpbio.com |

| Iso-α-acids rich extract | LPS-activated macrophages | LPS | Reduced COX-2 mRNA expression to 47% and protein expression to 32%. | researchgate.net |

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production Regulation

Isohumulones have been shown to regulate the production of nitric oxide (NO), a signaling molecule involved in inflammation, by affecting the expression of inducible nitric oxide synthase (iNOS). Pre-treatment of J774.1 cells with isohumulone has been demonstrated to attenuate the LPS-dependent induction of iNOS mRNA and reduce the levels of nitrite (B80452) in the media, indicating a decrease in NO production. mdpi.comresearchgate.net Similarly, hop extracts containing isohumulones have been found to decrease iNOS protein expression and NO production in LPS-activated macrophages. researchgate.net The regulation of iNOS and NO production by isohumulones is linked to the inhibition of the NF-κB pathway, which plays a central role in iNOS gene expression. mdpi.comresearchgate.net

| Compound/Extract | Cell Line | Stimulant | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (25 μg/mL) | J774.1 cells | LPS | Attenuated LPS-dependent induction of iNOS mRNA and reduced nitrite levels. | mdpi.comresearchgate.net |

| Hop extract (SHE) (25 μg/mL) | LPS-activated macrophages | LPS | Decreased iNOS protein expression to 2% and inhibited NO production. | researchgate.net |

| Reduced iso-α-acids (RIAA) | LPS-stimulated RAW 264.7 cells | LPS | Inhibited nitric oxide production. | researchgate.net |

Cytokine and Chemokine Gene Expression Modulation (e.g., TNF-α, IL-6, RANTES)

In vitro studies have revealed that isohumulones can modulate the expression of various pro-inflammatory cytokines and chemokines. Iso-alpha-acids (IAA) have been shown to reduce the TNF-induced mRNA expression of Interleukin-6 (IL-6) and RANTES (Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted) in a dose-dependent manner in L929sA fibroblasts. mdpi.comresearchgate.net While some studies show a mild effect on Tumor Necrosis Factor-alpha (TNF-α) mRNA expression by isohumulones, others indicate that hop extracts containing these compounds can suppress IL-6 and TNF-α production. mdpi.comresearchgate.net The modulation of these cytokines and chemokines is largely attributed to the inhibition of transcription factors like NF-κB. mdpi.com KDT501, a derivative from hops, was found to inhibit inflammatory mediators such as IL-6 and RANTES in a dose-dependent manner in LPS-activated THP-1 cells. semanticscholar.org

| Compound/Extract | Cell Line | Stimulant | Modulated Gene/Protein | Observed Effect | Reference |

|---|---|---|---|---|---|

| Iso-alpha-acids (IAA) (50–100 μM) | L929sA fibroblasts | TNF | IL-6, RANTES, TNF-α | Reduced mRNA expression in a dose-dependent manner. | mdpi.comresearchgate.net |

| Hop extract (SHE) (25 μg/mL) | LPS-activated macrophages | LPS | IL-6 | Suppressed IL-6 mRNA expression to 32% and protein expression to 61%. | researchgate.net |

| KDT501 (6.25 to 50 μM) | LPS-activated THP-1 cells | LPS | IL-6, RANTES | Dose-dependently reduced inflammatory mediators. | semanticscholar.org |

Regulation of Metabolic Pathways by Isohumulones

Isohumulones, the primary bitter compounds derived from hops, have been shown in various in vitro studies to modulate key metabolic pathways. These compounds interact with and regulate critical proteins involved in both lipid and glucose metabolism, suggesting a potential role in managing metabolic disorders.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Expression

Isohumulones are recognized as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear receptors that regulate the storage and breakdown of dietary fats and glucose. nih.gov These receptors function as dietary lipid sensors, and their activation by ligands like isohumulones can influence the expression of a multitude of genes involved in metabolic homeostasis. nih.govresearchgate.net

PPAR-alpha Activation

In vitro studies have consistently demonstrated that isohumulones can activate PPAR-alpha. nih.govresearchgate.netnih.gov This activation is significant as PPAR-alpha is a primary regulator of lipid metabolism, particularly in the liver where it stimulates the oxidation of fatty acids. cambridge.org The activation of PPAR-alpha by isohumulones is believed to be a key mechanism behind their observed effects on lipid profiles. nih.govcambridge.org

Research using in vitro reporter gene expression analyses has confirmed that isohumulones can activate PPAR-alpha. cambridge.org Specifically, homologs like this compound and isocohumulone have been identified as activators of this receptor. nih.govresearchgate.net The side chain of the this compound molecule appears to be important for this activation, as iso-adhumulone did not show a similar effect on the PPAR-alpha receptor. mdpi.com

In studies with HepG2 cells, a human liver cell line, this compound and isocohumulone were shown to increase luciferase activity in a dose-dependent manner, indicating PPAR-alpha activation. At a concentration of 10 μM, they stimulated luciferase activity by 3.2 and 1.9-fold, respectively. mdpi.com Furthermore, 30 μM of this compound exhibited nearly the same activity as 3 μM of fenofibrate, a known PPAR-alpha agonist. mdpi.com This activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. nih.govnih.gov

PPAR-gamma Activation and Expression Modulation

In addition to PPAR-alpha, isohumulones have been found to activate PPAR-gamma, a receptor predominantly expressed in adipose tissue and crucial for regulating fatty acid storage and glucose metabolism. nih.govresearchgate.netmdpi.com The activation of PPAR-gamma by isohumulones has been compared to that of thiazolidinediones, a class of drugs used to improve insulin (B600854) sensitivity. nih.govresearchgate.net

In vitro co-transfection studies have shown that this compound and isocohumulone are effective activators of PPAR-gamma. nih.govresearchgate.net At a concentration of 10 μM, this compound, isocohumulone, and isoadhumulone were able to induce luciferase activity by 3.8, 3.5, and 2.8-fold, respectively. mdpi.com This level of activity was comparable to that achieved with a 1 μM concentration of pioglitazone, a selective PPAR-gamma agonist. mdpi.com

However, the effect of isohumulones on PPAR-gamma expression appears to be context-dependent. mdpi.com While they activate the receptor, studies on human hepatocytes have shown that isohumulones can actually reduce the expression of PPAR-gamma in steatotic (fatty) liver cells, where its expression is typically elevated. mdpi.com This suggests a modulatory role, where isohumulones may help normalize PPAR-gamma expression in certain pathological conditions.

Influence on Lipid and Glucose Metabolism Regulatory Proteins

The activation of PPARs by isohumulones translates into downstream effects on a variety of proteins that regulate lipid and glucose metabolism. cambridge.orgcambridge.orgnih.gov

In terms of lipid metabolism, the administration of isomerized hop extract (IHE), which is primarily composed of isohumulones, has been shown to up-regulate the mRNA levels of several key hepatic genes. These include acyl-CoA oxidase, acyl-CoA synthetase, hydroxymethylglutaryl-CoA synthetase, lipoprotein lipase (B570770), and fatty acid transport protein. cambridge.orgcambridge.orgnih.gov Concurrently, it down-regulates the mRNA for apolipoprotein C-III and apolipoprotein A-I. cambridge.orgcambridge.orgnih.gov These changes collectively promote the breakdown of fatty acids and reduce the levels of triglycerides and free fatty acids in the blood. nih.gov For example, in vitro studies have shown that this compound and isocohumulone increase the mRNA levels of acyl-CoA oxidase (ACO) and fatty acid translocase/CD36 (FAT), which are involved in fatty acid oxidation and uptake. nih.gov

Regarding glucose metabolism, the activation of PPAR-gamma by isohumulones plays a significant role. mdpi.com This activation can lead to an improvement in insulin sensitivity. nih.govresearchgate.net While some studies suggest a modest increase in the mRNA levels of PPAR-gamma-regulated genes like adipocyte differentiation-related protein (ADRP) and lipoprotein lipase (LPL) in adipose tissue, the effect is less pronounced than that of synthetic drugs like pioglitazone. mdpi.com Another proposed mechanism for improved glucose homeostasis involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion through the activation of bitter taste receptors (T2Rs) in the gut, which in turn enhances insulin secretion. massivesci.comunina.it

Table 1: In Vitro Effects of Isohumulones on Metabolic Regulatory Proteins

| Target Protein/Gene | Effect of this compound Treatment | Associated Metabolic Pathway | Reference |

|---|---|---|---|

| PPAR-alpha | Activation | Lipid Metabolism | nih.gov, researchgate.net, nih.gov |

| PPAR-gamma | Activation and Expression Modulation | Glucose and Lipid Metabolism | mdpi.com, nih.gov, researchgate.net, mdpi.com |

| Acyl-CoA Oxidase (ACO) | Upregulation of mRNA | Fatty Acid Oxidation | cambridge.org, cambridge.org, nih.gov, nih.gov |

| Acyl-CoA Synthetase | Upregulation of mRNA | Fatty Acid Activation | cambridge.org, cambridge.org, nih.gov |

| Hydroxymethylglutaryl-CoA Synthetase | Upregulation of mRNA | Ketogenesis | cambridge.org, cambridge.org, nih.gov |

| Lipoprotein Lipase (LPL) | Upregulation of mRNA | Triglyceride Hydrolysis | cambridge.org, cambridge.org, mdpi.com, nih.gov |

| Fatty Acid Transport Protein (FATP) | Upregulation of mRNA | Fatty Acid Uptake | cambridge.org, cambridge.org, nih.gov |

| Apolipoprotein C-III (Apo CIII) | Downregulation of mRNA | Lipoprotein Metabolism | cambridge.org, cambridge.org, nih.gov |

| Apolipoprotein A-I (Apo AI) | Downregulation of mRNA | Cholesterol Transport | cambridge.org, cambridge.org, nih.gov |

| Adipocyte Differentiation-Related Protein (ADRP) | Modest increase in mRNA | Adipocyte Differentiation | mdpi.com |

Antimicrobial Mechanisms of Isohumulones

Isohumulones possess notable antimicrobial properties, particularly against Gram-positive bacteria. bayern.deencyclopedia.pub Their mechanism of action primarily involves the disruption of the bacterial cell membrane, leading to a cascade of events that inhibit bacterial growth and viability.

Bacterial Cell Membrane Disruption and Permeability Alteration

The primary antimicrobial action of isohumulones is attributed to their ability to function as ionophores, which are molecules that can transport ions across lipid membranes. bayern.deasm.org The undissociated form of isohumulones is particularly effective in this role. bayern.de

These compounds act as mobile carriers, transporting protons (H+) across the bacterial cell membrane. bayern.deasm.org This influx of protons dissipates the transmembrane proton gradient, which is essential for many cellular processes, including nutrient uptake and ATP synthesis. bayern.decibd.org.uk By disrupting this gradient, isohumulones effectively starve the bacterial cell and inhibit its metabolic functions. bayern.decibd.org.uk This leads to membrane leakage and the subsequent inhibition of respiration, as well as the synthesis of proteins, DNA, and RNA. cibd.org.ukmdpi.com

The lipophilic nature of isohumulones facilitates their interaction with and insertion into the phospholipid bilayer of the bacterial cell membrane. bayern.defrontiersin.org This interaction alters the permeability of the membrane, making it leaky to essential ions and molecules. asm.orgcibd.org.uk The effectiveness of this disruption is often correlated with the hydrophobicity of the specific this compound analog. bayern.de Studies on Bacillus subtilis have shown that treatment with isohumulones leads to membrane leakage, inhibiting the transport of sugars and amino acids. cibd.org.uk This mechanism is a key reason for their potent activity against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria. nih.gov

Ionophoric Actions

Isohumulones, the bitter compounds derived from hops, have demonstrated ionophoric activity, which is the ability to transport ions across lipid membranes. This action is a key mechanism behind their antibacterial properties, particularly against Gram-positive bacteria. By acting as mobile-carrier ionophores, isohumulones can disrupt the essential transmembrane pH gradient in susceptible bacterial cells. cibd.org.uk

The process involves the dissipation of the proton motive force, which is crucial for vital cellular functions such as nutrient transport and ATP synthesis. This disruption leads to an inhibition of the active transport of sugars and amino acids across the bacterial cell membrane. cibd.org.uk Consequently, fundamental cellular processes including respiration, and the synthesis of proteins, DNA, and RNA are interrupted. cibd.org.uk Research has shown that hop-derived compounds like this compound can induce leakage of the cell membrane in bacteria such as Bacillus subtilis. cibd.org.uk

Furthermore, the antibacterial efficacy of isohumulones is enhanced at a lower pH. A decrease in pH can significantly increase the antibacterial activity of these hop compounds. cibd.org.uk This is because hop acids are weak acids, and their undissociated forms are more active in penetrating the bacterial cell membrane. hemorella.pl Beyond disrupting the proton motive force, recent studies suggest that hops can also cause limitations in divalent cations like Mn2+ in sensitive cells, further impeding their metabolism. cibd.org.uk This ionophoric action has been specifically demonstrated for trans-isohumulone (B12851432) on Lactobacillus brevis. cibd.org.ukhemorella.plmdpi.com

Modulation of Oxidative Stress Pathways

Reactive Oxygen Species (ROS) Modulation

Isohumulones have been shown to modulate pathways related to oxidative stress by influencing reactive oxygen species (ROS). These compounds have demonstrated the ability to protect against oxidative damage. uco.es For instance, iso-α-acids have been observed to improve blood vessel endothelium by reducing ROS in endothelial cells. plos.org

In the context of alcohol-related liver injury, the protective effects of iso-α-acids are linked to their ability to upregulate detoxifying and antioxidant enzymes. plos.org While some hop constituents like xanthohumol (B1683332) can induce ROS generation in certain cancer cells, the broader effect of hop polyphenols, including isohumulones, is often protective against oxidative damage. encyclopedia.pub They have been shown to protect antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase from damage by ROS. encyclopedia.pub This modulation of ROS is a key aspect of the biological activity of isohumulones. nih.gov

Nrf2 Signaling Pathway Interactions

The nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress. Iso-α-acids have been found to interact with and activate this pathway. plos.org Under normal conditions, Nrf2 is kept in the cytoplasm by the Keap1 protein, which targets it for degradation. mdpi.commolbiolcell.org However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and moves to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to the antioxidant-responsive element (ARE) in the promoter regions of various genes, triggering the transcription of a suite of antioxidant and detoxifying enzymes. mdpi.com In vitro studies have demonstrated that iso-α-acids can induce the nuclear translocation of Nrf2. plos.org This activation of the Nrf2-Keap1 signaling pathway leads to an increase in the expression of downstream genes, such as those for glutathione-S-transferase (GST) and aldehyde dehydrogenase (ALDH). plos.org This upregulation of protective enzymes is a key mechanism by which iso-α-acids are thought to exert their protective effects against conditions like acetaldehyde-induced liver injury. plos.orgresearchgate.net

Interactions with Cellular Receptors and Enzymes

GABAA Receptor Modulation by Hop Constituents

Hop constituents, including the α-acid humulone (a precursor to this compound), have been identified as positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors are the primary sites for fast synaptic inhibition in the central nervous system. researchgate.net The modulation of GABAA receptors by hop compounds is believed to be a key mechanism behind the sedative and sleep-promoting properties of hops. nih.govutupub.fi

Humulone has been shown to enhance the function of GABAA receptors at low micromolar concentrations. nih.gov Specifically, it potentiates GABA-induced displacement of [3H]EBOB, a marker for GABAA receptor function, in a concentration-dependent manner. utu.fi This modulatory activity is insensitive to flumazenil, a classical benzodiazepine (B76468) antagonist, indicating that humulone acts at a site distinct from the benzodiazepine binding site. nih.govutu.firesearchgate.net Electrophysiological studies have confirmed that humulone enhances GABA-evoked currents in the α1β3γ2 subtype of the GABAA receptor, which is involved in mediating sedation. utupub.firesearchgate.net

Furthermore, research indicates that there can be additive or synergistic interactions between different hop compounds in modulating GABAA receptors. For example, combinations of humulone with other hop constituents like 6-prenylnaringenin (B1664697) and isoxanthohumol (B16456) can lead to an additive potentiation of GABA-induced responses. nih.govresearchgate.net

Protein Kinase Inhibition Profile

Modified hop extracts, specifically rho-iso-alpha acids (RIAA) and tetrahydro-iso-alpha acids (THIAA), which are derivatives of isohumulones, have been identified as selective inhibitors of certain protein kinases. researchgate.net Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer and chronic inflammation. ucsf.edumdpi.com

In vitro cell-free enzyme assays have revealed that RIAA and THIAA selectively inhibit protein kinases involved in inflammatory signal transduction. researchgate.net Among the kinases inhibited are Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinases (PI3K) β, γ, and δ. researchgate.net These particular kinases are key components of signaling pathways associated with Fc receptors and B cell receptors, making them therapeutic targets for conditions such as asthma, allergies, and rheumatoid arthritis. researchgate.net The ability to selectively inhibit these kinases highlights a specific mechanism through which these this compound derivatives can exert anti-inflammatory effects. researchgate.net This selective inhibition profile distinguishes them from broader kinase inhibitors and suggests a more targeted therapeutic potential. nih.govfrontiersin.org

Impact on Gene Expression Profiles (In Vitro)

In vitro studies have demonstrated that isohumulones exert significant influence on cellular function by modulating the expression of a diverse array of genes. These effects are particularly prominent in pathways associated with inflammation and lipid metabolism. The underlying mechanisms often involve the regulation of key transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB). researchgate.net

Research using various cell culture models has elucidated how isohumulones can alter gene expression to produce anti-inflammatory and metabolic-regulating effects. For instance, in macrophage cell lines, isohumulones have been shown to suppress the expression of pro-inflammatory genes. mdpi.comjpp.krakow.pl Concurrently, in hepatocytes and adipocytes, they influence the expression of genes pivotal to lipid and glucose homeostasis. mdpi.comnih.govfrontiersin.org

Modulation of Inflammatory Gene Expression

Isohumulones have been shown to attenuate inflammatory responses at the genetic level in various cell types. In vitro experiments reveal a consistent downregulation of genes that encode pro-inflammatory cytokines and enzymes. For example, treatment of J774.1 macrophages with this compound significantly reduced the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) mRNA. mdpi.com While a mild effect was noted on Tumor Necrosis Factor-alpha (TNF-α) mRNA in the same cells, other studies have shown more pronounced effects. mdpi.com In L929sA fibroblasts stimulated with TNF, iso-alpha-acids led to a dose-dependent reduction in the mRNA expression of Interleukin-6 (IL-6), RANTES, and TNF-α. mdpi.com Similarly, studies in microglial cells showed that iso-α-acids decreased levels of TNF-α, IL-1β, IL-6, IL-12, and Monocyte Chemoattractant Protein-1 (MCP-1), while increasing the anti-inflammatory marker CD206. nih.gov This anti-inflammatory gene regulation is linked to the inhibition of the NF-κB pathway. researchgate.net

Table 1: In Vitro Effects of Isohumulones on Inflammatory Gene Expression

| Gene/Marker | Effect | Cell Line | Citation |

|---|---|---|---|

| iNOS | Downregulated | J774.1 Macrophages | mdpi.com |

| TNF-α | Mildly Downregulated | J774.1 Macrophages | mdpi.com |

| TNF-α | Downregulated | L929sA Fibroblasts | mdpi.com |

| TNF-α | Downregulated | Microglial Cells | nih.gov |

| IL-6 | Downregulated | L929sA Fibroblasts | mdpi.com |

| IL-6 | Downregulated | J774.1 Macrophages | jpp.krakow.pl |

| IL-6 | Downregulated | Microglial Cells | nih.gov |

| RANTES | Downregulated | L929sA Fibroblasts | mdpi.com |

| IL-1β | Downregulated | Microglial Cells | nih.gov |

| IL-12 | Downregulated | Microglial Cells | nih.gov |

| MCP-1 | Downregulated | Microglial Cells | nih.gov |

| Inflammatory Genes | Inhibited | Macrophages | nih.govfrontiersin.org |

Regulation of Metabolic Gene Expression

The impact of isohumulones on lipid and glucose metabolism is largely attributed to their ability to activate PPARs, particularly PPAR-α and PPAR-γ. nih.govcambridge.org In vitro reporter gene assays performed in CV-1 and HepG2 cells confirmed that isohumulones, including this compound and isocohumulone, can activate both PPAR-α and PPAR-γ in a dose-dependent manner. mdpi.com For example, a 10 μM concentration of this compound induced a 3.8-fold increase in PPAR-γ activity in CV-1 cells and a 3.2-fold increase in PPAR-α activity in HepG2 cells. mdpi.com

This activation translates to changes in the expression of downstream target genes. In steatotic human hepatocytes, iso-alpha-acids were found to decrease the expression of PPAR-γ while increasing the expression of PPAR-α, which is involved in lipid metabolism. mdpi.com Further studies showed that an isomerized hop extract (IHE) containing isohumulones upregulated a suite of hepatic genes involved in fatty acid oxidation. nih.govnih.gov Conversely, a novel this compound derivative, KDT501, was found to slightly reduce the mRNA expression of genes controlling lipid synthesis and storage in human subcutaneous white adipose tissue, such as ACACA and DGAT. nih.govfrontiersin.org It also promoted Adiponectin gene expression in a human adipocyte primary cell culture model. nih.govfrontiersin.org

Table 2: In Vitro Effects of Isohumulones on Metabolic Gene Expression

| Gene/Receptor | Effect | Cell Line/Model | Citation |

|---|---|---|---|

| PPAR-α | Activated / Upregulated | HepG2 Cells / Human Hepatocytes | mdpi.comnih.gov |

| PPAR-γ | Activated / Downregulated | CV-1 Cells / Human Hepatocytes | mdpi.com |

| ADRP | Upregulated (minor) | Not specified | mdpi.com |

| LPL | Upregulated (minor) | Not specified | mdpi.com |

| ACACA | Downregulated | Human Adipose Tissue Explants | nih.govfrontiersin.org |

| DGAT | Downregulated | Human Adipose Tissue Explants | nih.govfrontiersin.org |

| Lipid Oxidation Genes | Upregulated | Not specified | nih.gov |

| Triacylglycerol Biosynthesis Genes | Downregulated | Not specified | nih.gov |

Preclinical Investigations of Isohumulones in Vivo Animal Models

Anti-inflammatory Efficacy in Animal Models (e.g., Rheumatoid Arthritis Models)

The anti-inflammatory properties of isohumulones have been investigated in various animal models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. neurofit.comfuturehealthjournal.com Commonly used models include collagen-induced arthritis (CIA) in mice and rats, as well as adjuvant-induced arthritis (AIA) in rats. inotiv.com These models mimic key pathological features of human RA, such as synovial inflammation, cartilage degradation, and bone erosion. neurofit.comfuturehealthjournal.cominotiv.com

Modified hop extracts containing isohumulones, specifically rho-iso-alpha acids (RIAA) and tetrahydro-iso-alpha acids (THIAA), have demonstrated anti-inflammatory potential in these models. researchgate.net Research has shown that these compounds can inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the expression of inducible cyclooxygenase-2 (COX-2) in macrophages. researchgate.net Furthermore, they have been observed to reduce the nuclear translocation of NF-κB, a key transcription factor in the inflammatory process. researchgate.net In a mouse model of RA, a modified hop extract known as META060 was found to inhibit osteoclastogenesis and matrix metalloproteinases, leading to a reduction in bone and cartilage degradation. plos.org

Metabolic Regulatory Effects in Animal Models (e.g., Diabetic/Obese Models)

Numerous studies have highlighted the beneficial effects of isohumulones on metabolic disorders in animal models of diabetes and obesity. massivesci.comsalon.com These compounds have been shown to positively influence glucose and lipid metabolism, as well as body weight regulation. mdpi.comresearchgate.net

Isohumulones have demonstrated the ability to improve glucose control in various animal models. In diabetic KK-Ay mice, treatment with isohumulone and isocohumulone led to a significant reduction in plasma glucose levels. nih.govresearchgate.net Similarly, in high-fat diet-fed mice, isohumulones improved glucose tolerance and reduced insulin (B600854) resistance. plos.orgnih.gov A synthetic this compound derivative, KDT501, was also shown to enhance glucose clearance from the blood in diet-induced obese mice. massivesci.comsalon.com The administration of tetrahydro-iso-alpha acids (THIAA) to high-fat diet-fed mice also resulted in improved glucose homeostasis. plos.org These effects are partly attributed to the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

The impact of isohumulones on lipid profiles has been extensively studied in animal models. In diabetic KK-Ay mice, both this compound and isocohumulone significantly reduced plasma triglycerides and free fatty acids. mdpi.comnih.govresearchgate.net Administration of an isomerized hop extract (IHE), rich in isohumulones, to mice on an atherogenic diet resulted in a notable increase in plasma HDL-cholesterol and a decrease in the atherosclerosis index. cambridge.orgcambridge.org Furthermore, IHE supplementation led to a reduction in liver cholesterol and triacylglycerol content. cambridge.orgcambridge.org These effects on lipid metabolism are thought to be mediated, at least in part, through the activation of PPARα. cambridge.orgcambridge.org The synthetic derivative KDT501 also demonstrated a reduction in total cholesterol in obese mouse models. massivesci.com

Isohumulones have been shown to play a role in regulating body weight and inhibiting the formation of fat cells (adipogenesis). In diabetic KK-Ay mice, treatment with isohumulones did not lead to the significant body weight gain observed with the anti-diabetic drug pioglitazone. mdpi.comnih.govresearchgate.net In mice fed a high-fat diet, supplementation with a hop extract containing isohumulones reduced the increase in body and adipose tissue weight. researchgate.net Isohumulones have been observed to decrease the size of hypertrophic adipocytes and inhibit adipocyte differentiation. nih.govnih.gov The synthetic this compound KDT501 also reduced fat mass and weight gain in mouse models of obesity. massivesci.comsalon.com

Antimicrobial Activity Evaluation in Animal Models

The antimicrobial properties of hop-derived compounds, including isohumulones, have been recognized for their potential use as alternatives to antibiotics in animal agriculture. oup.com In vivo studies have explored their efficacy against specific pathogens. One study evaluated the effect of lupulone (B1675512), a β-acid closely related to the precursors of isohumulones, on Clostridium perfringens in a chicken intestinal colonization model. oup.comnih.gov The results indicated that lupulone administered through drinking water retained its anticlostridial activity within the chicken's intestinal tract. oup.com While isohumulones themselves are known to have antimicrobial properties, particularly against Gram-positive bacteria, specific in vivo animal studies focusing solely on isohumulones' antimicrobial effects are less documented compared to their metabolic and anti-inflammatory roles. researchgate.netencyclopedia.pub

Antitumorigenic Potential in Animal Models

The potential of hop bitter acids to inhibit tumor growth has been investigated in preclinical animal models. One study explored the antitumorigenic effects of a xanthohumol-enriched beer in nude mice injected with HeLa tumorigenic cell lines. researchgate.net While this study focused on xanthohumol (B1683332), a precursor to some hop compounds, other research has indicated that hop bitter acid extracts can inhibit the proliferation and migration of hepatocellular carcinoma (HCC) cells. uni-regensburg.de In vivo studies are considered crucial to confirm the anti-tumorigenic effects observed in vitro. uni-regensburg.de

Interactive Data Tables

Table 1: Effects of Isohumulones on Metabolic Parameters in Animal Models

| Compound/Extract | Animal Model | Key Findings | Reference(s) |

| This compound & Isocohumulone | Diabetic KK-Ay mice | Reduced plasma glucose, triglycerides, and free fatty acids. | mdpi.com, nih.gov, researchgate.net |

| Isomerized Hop Extract (IHE) | C57BL/6N mice (atherogenic diet) | Increased plasma HDL-cholesterol; decreased atherosclerosis index, liver cholesterol, and triacylglycerol. | cambridge.org, cambridge.org |

| Isohumulones | High-fat diet-fed C57BL/6N mice | Improved glucose tolerance and reduced insulin resistance. | nih.gov |

| KDT501 (synthetic this compound) | Diet-induced obese mice | Reduced fat mass, cholesterol, and weight gain; improved glucose clearance. | massivesci.com, salon.com |

| Tetrahydro iso-alpha acids (THIAA) | High-fat diet-fed mice | Improved glucose homeostasis. | plos.org |

| Hop Extract | High-fat diet-fed mice | Reduced body and adipose tissue weight gain. | researchgate.net |

Table 2: Anti-inflammatory Effects of this compound-related Compounds in Arthritis Animal Models

| Compound/Extract | Animal Model | Key Findings | Reference(s) |

| META060 (modified hop extract) | Mouse model of rheumatoid arthritis | Inhibited osteoclastogenesis and matrix metalloproteinases; reduced bone and cartilage degradation. | plos.org |

| Rho-iso-alpha acids (RIAA) & Tetrahydro-iso-alpha acids (THIAA) | General arthritis models | Inhibited PGE2 production and COX-2 expression; reduced NF-κB translocation. | researchgate.net |

Neuroprotective Effects in Animal Models (e.g., Alzheimer's Disease Models)nih.gov

Preclinical research utilizing in vivo animal models has provided critical insights into the potential neuroprotective mechanisms of isohumulones, particularly in the context of Alzheimer's disease. Studies have focused on transgenic mouse models that replicate key pathological features of the disease, such as amyloid-beta (Aβ) plaque deposition and associated cognitive deficits.

Investigations in the 5xFAD mouse model of Alzheimer's disease have demonstrated that treatment with iso-α-acids, a class of compounds that includes isohumulones, can lead to significant neuroprotective outcomes. researchgate.net A primary finding from this research is the ability of these compounds to mitigate the pathological accumulation of Aβ in the brain. researchgate.net In treated 5xFAD mice, a notable reduction in Aβ deposits was observed in the cerebral cortex. researchgate.net Specifically, immunohistochemical analysis revealed a 21% decrease in amyloid-β in the cerebral cortex of mice that received iso-α-acids compared to the control group. researchgate.net

The neuroprotective effects also extend to the cellular level, particularly concerning microglia, the primary immune cells of the central nervous system. researchgate.net Iso-α-acids were found to enhance the phagocytic activity of microglia, which is the process of engulfing and clearing cellular debris and pathological proteins like Aβ. researchgate.net This enhanced phagocytosis is linked to an increase in the expression of the scavenger receptor CD36 on microglial cells. researchgate.net Furthermore, the administration of iso-α-acids promoted the transformation of microglia into an anti-inflammatory M2 phenotype, identified by the presence of the CD206 marker. researchgate.net This shift is significant because chronic neuroinflammation, driven by pro-inflammatory microglia, is a key contributor to the progression of Alzheimer's disease. researchgate.net The mechanism for these effects appears to involve the activation of the peroxisome proliferator-activated receptor γ (PPAR-γ), a known regulator of inflammation and phagocytosis. researchgate.net